

Henagliflozin: A Technical Guide to its Potential Anti-Aging and Cellular Senescence Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Henagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated therapeutic efficacy in the management of type 2 diabetes by promoting urinary glucose excretion.[1] Beyond its glycemic control, emerging evidence from recent clinical investigations suggests that henagliflozin may exert significant anti-aging effects and modulate cellular senescence, positioning it as a compound of interest in the field of longevity and geriatric medicine.[2][3] This technical guide provides an in-depth overview of the current understanding of henagliflozin's effects on aging biomarkers, the underlying signaling pathways, and detailed experimental protocols from key studies.

SGLT2 inhibitors as a class, including canagliflozin, empagliflozin, and dapagliflozin, have been proposed as caloric restriction mimetics with the potential to slow biological aging.[2][4] They are thought to achieve this by modulating nutrient-sensing pathways such as AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and sirtuins (SIRT), which are critically involved in cellular homeostasis and lifespan regulation.[5][6] The accumulation of senescent cells, which are in a state of irreversible growth arrest and secrete a proinflammatory senescence-associated secretory phenotype (SASP), is a hallmark of aging and contributes to age-related pathologies.[5][7] Some SGLT2 inhibitors have been shown to facilitate the clearance of these senescent cells, a process known as senolysis.[8][9]



This document synthesizes the available preclinical and clinical data, with a focus on a pivotal multicenter, randomized, double-blind, placebo-controlled study on **henagliflozin**, to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

A significant clinical trial investigated the effects of **henagliflozin** on various aging biomarkers in patients with type 2 diabetes. The study provides quantitative evidence of its potential antiaging properties.[10][11]



Biomarke r Category	Paramete r	Henaglifl ozin Group (Change from Baseline)	Placebo Group (Change from Baseline)	Mean Differenc e [95% CI]	p-value	Citation
Cellular Aging	Leukocyte Telomere Length	Significant Increase (90.48% of patients showed an increase)	Slight Increase (65.57% of patients showed an increase)	0.06 [0.02, 0.11]	0.011	[3][10][11]
Hormonal Aging	Insulin-like Growth Factor- Binding Protein-3 (IGFBP-3)	Significant Increase	No Significant Change	-	< 0.05	[10][11]
Metabolic Aging	β- hydroxybut yrate	Significant Increase	No Significant Change	-	< 0.05	[10][11]
Glycemic Control	Fasting Blood Sugar	Significant Decrease	Less Pronounce d Decrease	-	< 0.05	[12]
Hemoglobi n A1c (HbA1c)	Significant Decrease	Less Pronounce d Decrease	-	< 0.05	[12]	
Anthropom etric	Body Weight	Significant Decrease	Less Pronounce d Decrease	-	< 0.05	[12]
Body Mass Index (BMI)	Significant Decrease	Less Pronounce d Decrease	-	< 0.05	[12]	



Immune Function	Granzyme B in Cytotoxic T Lymphocyt es	Significant Increase	No Significant Change	-	< 0.05	[4][10]
Perforin in Cytotoxic T Lymphocyt es	Tendency to Increase	No Significant Change	-	Not significant	[4]	
Perforin and Granzyme B in Total T Lymphocyt es	Tendency to Increase	No Significant Change	-	Not significant	[4]	_

Experimental Protocols

The following section details the methodologies employed in the key clinical trial assessing the anti-aging effects of **henagliflozin**.

Pivotal Clinical Trial: Effect of Henagliflozin on Aging Biomarkers

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[10]
 [11]
- Participants: 150 adult patients with type 2 diabetes, aged between 35 and 70 years.[3][10]
 [13] Participants were randomized in a 1:1 ratio to the treatment or placebo group.[4]
- Intervention:
 - Treatment Group: Oral **henagliflozin** (10 mg/day).[4][10]
 - Control Group: Placebo.[4][10]



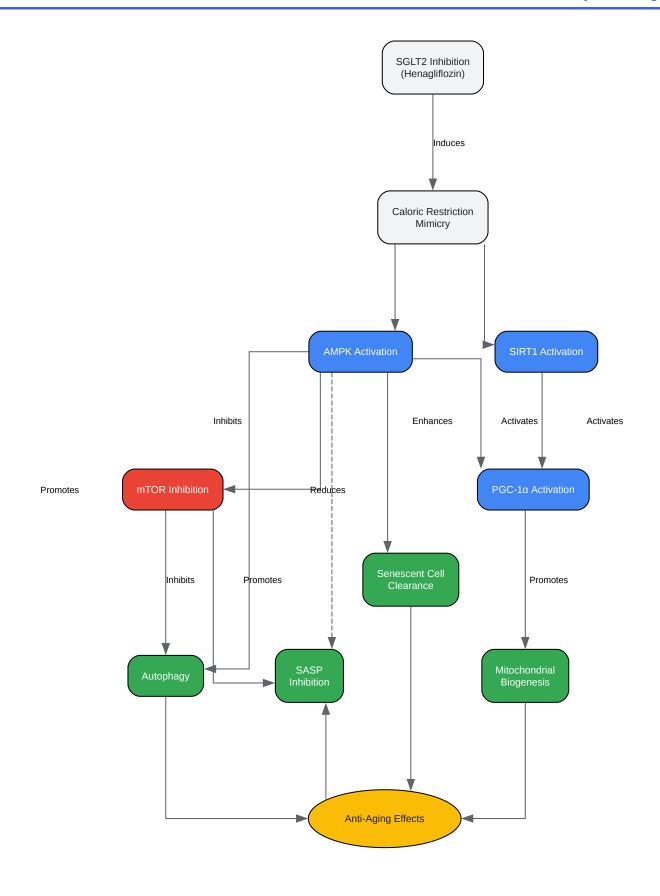
- Duration: 26 weeks.[4][10]
- Primary Endpoint: Change in telomere length in peripheral blood leukocytes from baseline.
 [10][11]
- Secondary Endpoints:
 - Changes in other aging-related serum biomarkers, including IGFBP-3.[10][11]
 - Assessment of glucose metabolism.[10]
 - Immune function analysis, including granzyme B and perforin expression in T lymphocytes.[4][10]
 - Serum metabolomic profiling.[11]
- Biomarker Analysis:
 - Telomere Length: Assessed in peripheral blood leukocytes.[11][12]
 - Metabolomics: Analysis of serum samples to identify changes in metabolites, such as β-hydroxybutyrate and thiamine.[10][14]
 - Immune Analysis: Flow cytometry to measure the expression of granzyme B and perforin in cytotoxic T lymphocytes (CTLs) and total T lymphocytes.[4]
- Statistical Analysis: The mean difference in the change of telomere length between the
 henagliflozin and placebo groups was calculated with a 95% confidence interval. A p-value
 of less than 0.05 was considered statistically significant.[11]

Signaling Pathways and Mechanisms of Action

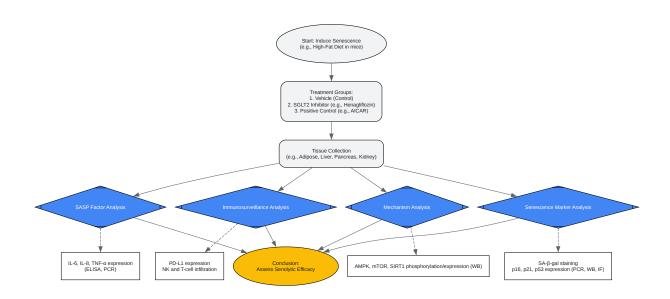
Henagliflozin and other SGLT2 inhibitors are thought to exert their anti-aging and senotherapeutic effects through the modulation of several key signaling pathways.

Proposed Signaling Pathways for SGLT2 Inhibitors' Anti-Aging Effects









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